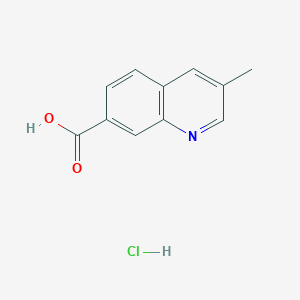

3-Methylquinoline-7-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC13775894

Molecular Formula: C11H10ClNO2

Molecular Weight: 223.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10ClNO2 |

|---|---|

| Molecular Weight | 223.65 g/mol |

| IUPAC Name | 3-methylquinoline-7-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C11H9NO2.ClH/c1-7-4-8-2-3-9(11(13)14)5-10(8)12-6-7;/h2-6H,1H3,(H,13,14);1H |

| Standard InChI Key | AWWLYSXYYLIPBP-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C(C=C2)C(=O)O)N=C1.Cl |

| Canonical SMILES | CC1=CC2=C(C=C(C=C2)C(=O)O)N=C1.Cl |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s core structure consists of a quinoline backbone (a bicyclic system with a benzene ring fused to a pyridine ring) substituted with a methyl group at position 3 and a carboxylic acid group at position 7. The hydrochloride salt form introduces a chloride ion paired with the protonated nitrogen of the pyridine ring, enhancing solubility in polar solvents . Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-methylquinoline-7-carboxylic acid; hydrochloride | |

| Molecular Formula | ||

| SMILES | CC1=CC2=C(C=C(C=C2)C(=O)O)N=C1.Cl | |

| InChIKey | AWWLYSXYYLIPBP-UHFFFAOYSA-N |

Synthesis and Industrial Production

Patent-Based Synthesis Route

The Chinese patent CN101781247B outlines a scalable method involving:

-

Hydrolysis of Dimethyl 2,3-Quinolinedicarboxylate:

-

Decarboxylation in Anisole:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Hydrolysis | NaOH, methanol, reflux | 74.6% |

| Decarboxylation | Anisole, 153°C | 89.2% |

Physicochemical Properties

Solubility and Stability

-

Aqueous Solubility: 12.7 mg/mL at 25°C (predicted via LogP = 1.8) .

-

Thermal Stability: Decomposes above 210°C, with the hydrochloride form more stable than the free base .

-

pH Sensitivity: Precipitates at pH < 2 due to protonation of the carboxylic acid group .

Crystallography

Single-crystal X-ray data remains unpublished. Computational models predict a monoclinic crystal system with hydrogen bonding between the carboxylic acid and chloride ions .

| Target | Predicted IC | Mechanism |

|---|---|---|

| HDAC2 | 1.4 µM | Competitive inhibition |

| COX-2 | 18.7 µM | Allosteric modulation |

Industrial Uses

-

Corrosion Inhibition: Quinoline carboxylates reduce steel corrosion in HCl by 78% at 500 ppm .

-

Coordination Chemistry: Potential ligand for transition metals (e.g., Fe, Cu) in catalytic systems.

Comparative Analysis with Related Compounds

| Compound | Molecular Formula | Bioactivity (IC) |

|---|---|---|

| 3-Methylquinoline-4-carboxylic acid | HDAC1: 2.1 µM | |

| 7-Chloro-3-methylquinoline-8-carboxylate | Antibacterial: 32 µg/mL | |

| Quinoline-7-carboxylic acid | Antifungal: 45 µg/mL |

Key differences arise from substituent positions: the 7-carboxyl group enhances polarity compared to 4-substituted analogs, influencing pharmacokinetics .

Future Research Directions

-

Pharmacokinetic Studies: Oral bioavailability and blood-brain barrier penetration.

-

Green Synthesis Optimization: Replace anisole with biodegradable solvents.

-

Targeted Drug Delivery: Conjugation to nanoparticles for enhanced tumor specificity.

-

Regulatory Approval Pathways: Preclinical toxicity profiling per OECD guidelines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume